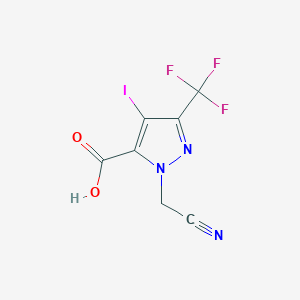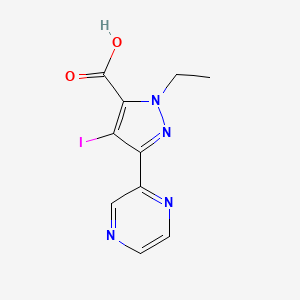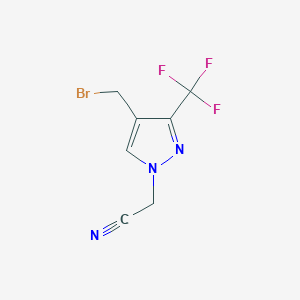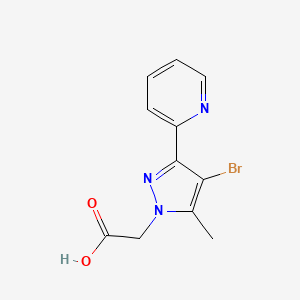
(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol
Vue d'ensemble
Description
“5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C10H10N2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, attached to a thiophene ring and a cyclopropyl group .Physical And Chemical Properties Analysis
The molecular weight of “5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole” is 190.26 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Applications De Recherche Scientifique
Antimicrobial Activities
- Solvent-Free Microwave Assisted Synthesis : A study described the synthesis of substituted phenylmethanones, closely related to the query compound, under solvent-free conditions. These compounds exhibited significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Ashok et al., 2017).
Enzyme Inhibitory Activities
- Enzyme Inhibition : Compounds structurally similar to the query were evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Notably, specific derivatives were identified as potent inhibitors, highlighting their potential in therapeutic applications targeting these enzymes (Cetin et al., 2021).
Synthetic Methodologies and Chemical Properties
- Regioselective Synthesis : Research focusing on the regioselective synthesis of pyrazole derivatives, including methods that might be applicable to the synthesis of the query compound, was reported. These methodologies offer precise control over the chemical structure, important for exploring the functional applications of such compounds (Alizadeh et al., 2015).
- Structural Characterization : Studies on the structural elucidation of related compounds have been conducted, providing insights into their molecular configurations and potential interactions. These characterizations are crucial for understanding the chemical and biological properties of pyrazole derivatives (Khan et al., 2015).
Propriétés
IUPAC Name |
(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-7-13-10(8-3-4-8)6-9(12-13)11-2-1-5-15-11/h1-2,5-6,8,14H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMPRKFIUYHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CO)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















